URB 937 URB 937 URB937 is a potent fatty acid amide hydrolase (FAAH) inhibitor (IC50 = 26.8 nM, in vitro) that does not penetrate the blood-brain barrier, thus preventing arachidonoyl ethanolamide (AEA; Item No. 90050) deactivation only in peripheral tissues. Its ED50 value for FAAH inhibition in brain is 200-fold higher than the ED50 value for FAAH inhibition in liver when administered systemically in mice (40 mg/kg versus 0.2 mg/kg, respectively). Subcutaneous administration of URB937 reduces acetic acid-induced writhing in mice with an ED50 value of 0.1 mg/kg. A single 1 mg/kg injection of URB937 sufficiently attenuates behavioral responses elicited in mouse models of neuropathic and inflammatory pain. As a peripherally-specific FAAH inhibitor, URB937 may offer an alternative approach to pain therapy devoid of unwanted central effects.
Brand Name: Vulcanchem
CAS No.: 1357160-72-5
VCID: VC0122070
InChI: InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25)
SMILES: C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406

URB 937

CAS No.: 1357160-72-5

Reference Standards

VCID: VC0122070

Molecular Formula: C20H22N2O4

Molecular Weight: 354.406

URB 937 - 1357160-72-5

CAS No. 1357160-72-5
Product Name URB 937
Molecular Formula C20H22N2O4
Molecular Weight 354.406
IUPAC Name [3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate
Standard InChI InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25)
Standard InChIKey CMEQHOXCIGFZNJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N
Appearance Assay:≥95%A crystalline solid
Description URB937 is a potent fatty acid amide hydrolase (FAAH) inhibitor (IC50 = 26.8 nM, in vitro) that does not penetrate the blood-brain barrier, thus preventing arachidonoyl ethanolamide (AEA; Item No. 90050) deactivation only in peripheral tissues. Its ED50 value for FAAH inhibition in brain is 200-fold higher than the ED50 value for FAAH inhibition in liver when administered systemically in mice (40 mg/kg versus 0.2 mg/kg, respectively). Subcutaneous administration of URB937 reduces acetic acid-induced writhing in mice with an ED50 value of 0.1 mg/kg. A single 1 mg/kg injection of URB937 sufficiently attenuates behavioral responses elicited in mouse models of neuropathic and inflammatory pain. As a peripherally-specific FAAH inhibitor, URB937 may offer an alternative approach to pain therapy devoid of unwanted central effects.
Synonyms N-Cyclohexyl-carbamic Acid 3’-(Aminocarbonyl)-6-hydroxy[1,1’-biphenyl]-3-yl Ester
PubChem Compound 53394762
Last Modified Nov 11 2021
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